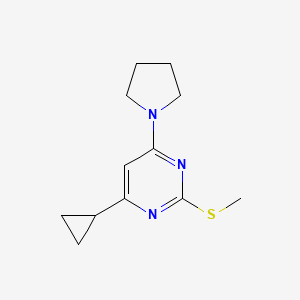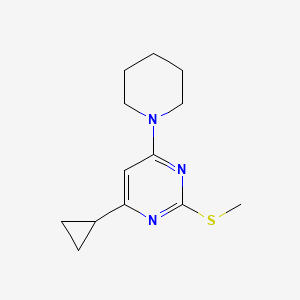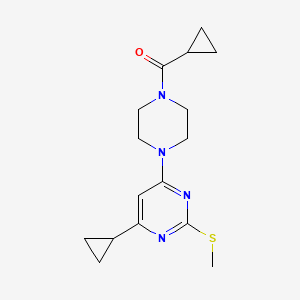
1-(9-cyclopropyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9-Cyclopropyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide (also known as 3-Fluoropyrrolidine-3-carboxamide) is a heterocyclic compound belonging to the class of pyrrolidines. It is a cyclic amide with a cyclopropyl ring attached to the nitrogen atom of the pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and synthetic organic chemistry.
科学研究应用
3-Fluoropyrrolidine-3-carboxamide has been used in a variety of scientific research applications, including the following:
1. As a tool for studying the structure and function of enzymes, such as proteases, peptidases, and aminopeptidases.
2. As a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
3. As a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
4. As a potential inhibitor of the enzyme cyclooxygenase (COX), which is involved in the metabolism of prostaglandins.
5. As a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
作用机制
The exact mechanism of action of 3-Fluoropyrrolidine-3-carboxamide is not yet fully understood. However, it is thought to work by binding to the active site of the target enzyme, thus preventing it from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoropyrrolidine-3-carboxamide are not yet fully understood. However, it is thought to have potential applications in the treatment of various diseases, including depression, anxiety, and Parkinson’s disease.
实验室实验的优点和局限性
The advantages of using 3-Fluoropyrrolidine-3-carboxamide in laboratory experiments include its relatively low cost and ease of synthesis. However, it is important to note that this compound is highly toxic and should be handled with care.
未来方向
Future research on 3-Fluoropyrrolidine-3-carboxamide could focus on the following areas:
1. Developing more efficient and cost-effective synthesis methods.
2. Investigating the biochemical and physiological effects of the compound in more detail.
3. Investigating the potential therapeutic applications of the compound.
4. Developing more specific inhibitors of enzymes such as MAO, AChE, COX, and FAAH.
5. Investigating the potential toxicity of the compound in humans.
6. Investigating the potential interactions of the compound with other drugs.
7. Investigating the potential use of the compound in drug delivery systems.
8. Investigating the potential use of the compound in the development of new drugs.
9. Investigating the potential use of the compound in the development of diagnostic tools.
10. Investigating the potential use of the compound in the development of biosensors.
合成方法
3-Fluoropyrrolidine-3-carboxamide can be synthesized by a variety of methods, including the following:
1. The Williamson ether synthesis, which involves the reaction of a haloalkane and an alcohol in the presence of a base.
2. The Ullmann reaction, which involves the coupling of two haloarenes in the presence of copper.
3. The Stille reaction, which involves the coupling of a haloarene and an organostannane in the presence of an organometallic reagent.
4. The Suzuki-Miyaura reaction, which involves the coupling of two organoboron compounds in the presence of a palladium catalyst.
属性
IUPAC Name |
1-(9-cyclopropylpurin-6-yl)-3-fluoropyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN6O/c14-13(12(15)21)3-4-19(5-13)10-9-11(17-6-16-10)20(7-18-9)8-1-2-8/h6-8H,1-5H2,(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCXDVKUWOHXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCC(C4)(C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463465.png)
![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)

![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463502.png)
![1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463512.png)
![2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B6463516.png)
![2-[5-(cyclohex-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463517.png)
![3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6463522.png)

![4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6463536.png)

![3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione](/img/structure/B6463539.png)
